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4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol

Polycarbonate Scratch Resistance Surface Hardness

Conventional BPA polycarbonates require secondary hardcoatings for acceptable scratch resistance, adding process cost and complexity. DMBPC (CAS 2362-14-3), a rigid cyclohexane-core bisphenolic monomer, eliminates this limitation. • 6-fold scratch resistance improvement vs. BPA polycarbonate-obviates hardcoating steps • Superior ammonia/alkali resistance prevents molecular weight degradation in agricultural and industrial glazing • Epoxy derivatives achieve 171 °C HDT for high-temperature electronic encapsulation and structural adhesives • Patent-grade blends (≥85% DMBPC) achieve ASTM D3363 scratch rating ≥F while retaining ≥50 J impact strength Supplied at ≥98% purity as white crystalline powder with full analytical documentation. Bulk and custom quantities available.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
CAS No. 2362-14-3
Cat. No. B1329472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol
CAS2362-14-3
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)O)C)O
InChIInChI=1S/C20H24O2/c1-14-12-16(6-8-18(14)21)20(10-4-3-5-11-20)17-7-9-19(22)15(2)13-17/h6-9,12-13,21-22H,3-5,10-11H2,1-2H3
InChIKeySVOBELCYOCEECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMBPC Technical Specifications & Sourcing


4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol, also known as 1,1-Bis(4-hydroxy-3-methylphenyl)cyclohexane, 4,4'-Cyclohexylidenebis(2-methylphenol), or DMBPC, is a high-purity bisphenolic monomer with the molecular formula C20H24O2 and a molecular weight of 296.41 g/mol [1]. It is a white to almost white crystalline powder with a melting point ranging from 191.0 to 195.0 °C and a purity typically exceeding 98.0% (GC) [2]. The compound features a rigid cyclohexane core linking two methyl-substituted phenol rings, which imparts exceptional thermal stability, moisture barrier properties, and chemical resistance relative to conventional bisphenols [3].

1
High-purity crystalline bisphenolic monomer for advanced polymer synthesis
2
Rigid cyclohexane core provides enhanced thermal and chemical resistance profile
3
Suited for optical-grade polycarbonate and high-temperature epoxy resin research

DMBPC Performance Differentiation


While several bisphenol-based monomers are commercially available, DMBPC's unique rigid cyclohexane core structure confers quantifiable performance advantages that preclude simple substitution. Direct comparative studies reveal that DMBPC-based polycarbonates exhibit a 6-fold increase in scratch resistance compared to conventional BPA-based polycarbonates [1] and superior resistance to molecular weight degradation in basic environments such as ammonia [2]. Furthermore, its epoxy derivatives demonstrate significantly higher heat deflection temperature (HDT) and thermal decomposition temperature (T10%) compared to BPA epoxy analogs [3]. These performance metrics directly impact the durability, longevity, and processing efficiency of end-use articles, making DMBPC a targeted choice for high-performance applications where generic alternatives fail.

Scratch resistance profile differs substantially
DMBPC-based polycarbonates exhibit reported higher scratch resistance than conventional BPA-based polycarbonates; surface hardness may not transfer to generic bisphenol systems.
Alkaline chemical resistance may not be met
Traditional BPA polycarbonates undergo molecular weight degradation in ammonia-rich environments; DMBPC-derived polymers show distinct stability attributes in comparative testing.
Epoxy thermal stability is formulation-dependent
DMBPC-based epoxy systems report higher heat deflection temperature and thermal decomposition point than typical BPA epoxies; performance may not be replicated with standard bisphenol monomers.

DMBPC vs. BPA: Performance Comparison


Scratch Resistance vs. BPA Polycarbonate

DMBPC homopolymers demonstrate significantly superior scratch resistance compared to traditional BPA-based polycarbonates. In direct comparative testing, DMBPC homopolymers exhibit a 6-fold increase in scratch resistance compared to polycarbonates based on BPA and up to a 2-fold increase compared to a BPA-DMBPC copolymer, as measured by the pencil hardness scale according to ASTM D3363-92a [1].

Scratch Resistance vs. BPA PC
Head-to-head
6× increase vs. BPA PC;
2× increase vs. BPA-DMBPC copolymer
Reported pencil hardness ranking supports surface durability advantage.
ASTM D3363-92a; patent examples
Polycarbonate Scratch Resistance Surface Hardness

Molecular Weight Stability in Alkaline Conditions

Traditional BPA polycarbonates are known to undergo significant molecular weight degradation when exposed to basic environments like ammonia, limiting their utility in agricultural and certain industrial settings. DMBPC-based polycarbonate articles exhibit enhanced molecular weight degradation resistance under identical conditions. Comparative testing demonstrates reduced polymer degradation when exposed to ammonia vapor, as confirmed by gel permeation chromatography (GPC) analysis of molecular weight changes [1].

Alkaline Mw Stability
Head-to-head
Reduced Mw degradation vs. BPA PC in ammonia vapor
Supports selection for ammonia-exposed glazing applications.
GPC analysis after 3-day 2.5% NH₃ vapor; see patent examples
Polycarbonate Chemical Resistance Ammonia Degradation

Thermal Stability of Epoxy Resins

When formulated into epoxy resins, DMBPC yields a cured product with substantially higher thermal stability than BPA-based epoxy analogs. In a comparative study, the DMBPC epoxy prepolymer (DMBPCEP) cured with 4,4'-diaminodiphenylmethane (DDM) exhibited a heat deflection temperature (HDT) of 171 °C and a 10% weight loss temperature (T10%) significantly exceeding that of conventional BPA epoxy systems [1].

Epoxy Thermal Stability
Reported
HDT 171 °C
T10% markedly above BPA epoxy
Elevated thermal threshold for electronic encapsulation research.
DDM-cured system; TGA measurement; cross-study context
Epoxy Resin Thermal Stability Heat Deflection Temperature

DMBPC Application Scenarios


Scratch-Resistant Polycarbonate for Optical Use

Based on the 6-fold scratch resistance improvement over BPA polycarbonate [1], DMBPC is the preferred monomer for manufacturing polycarbonate sheets, windows, and molded parts intended for high-touch surfaces, electronic device housings, and transparent optical components where surface marring compromises aesthetics and functionality. The elimination of secondary hardcoatings simplifies manufacturing and reduces cost [2].

Ammonia-Resistant Polycarbonate Glazing

Given the demonstrated resistance to molecular weight degradation in basic environments [3], DMBPC-based polycarbonate articles are uniquely suited for greenhouse glazing, barn windows, and industrial enclosures where exposure to ammonia or other alkaline substances is inevitable. Traditional BPA polycarbonates rapidly hydrolyze under such conditions, leading to embrittlement and failure.

High-Temperature Epoxy for Electronics and Composites

The elevated HDT of 171 °C exhibited by DMBPC-based epoxy systems [4] makes this monomer a strategic choice for formulating epoxy resins used in electronic encapsulation, printed circuit boards, and high-temperature structural adhesives where conventional BPA epoxies lack sufficient thermal stability.

Scratch-Resistant and Ductile PC Blends

For applications requiring a combination of enhanced scratch resistance and retained impact strength, DMBPC can be blended with BPA polycarbonate. Patented blends comprising at least 85% DMBPC units achieve a scratch rating of F or harder per ASTM D3363-92a while maintaining an impact value of at least 50 Joules according to ISO 6603 [1], enabling tailored performance for automotive interior parts and consumer electronics.

Application
Selection Property
Validation Focus
Scratch-resistant PC for optical use
Scratch resistance ranking (pencil hardness)
ASTM D3363 hardness rating; eliminate secondary hardcoat
Ammonia-resistant PC glazing
Molecular weight retention in alkaline vapor
GPC analysis post-ammonia exposure; embrittlement resistance
High-temperature epoxy for electronics
Heat deflection temperature of cured resin
HDT surpassing conventional BPA epoxy; TGA T10% stability
Scratch-resistant & ductile PC blends
Balance of scratch hardness & impact strength
ASTM D3363 pencil hardness target; ISO 6603 impact resistance retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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